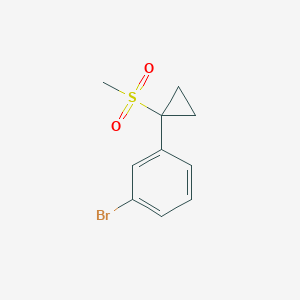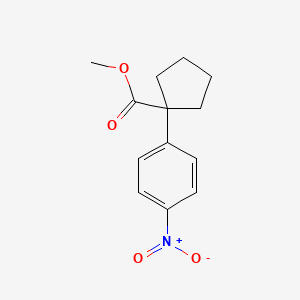
1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene is an organic compound with the molecular formula C10H11BrO2S It is a derivative of benzene, where a bromine atom and a methanesulfonylcyclopropyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the bromination of benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The methanesulfonylcyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane and a sulfonyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Boronic acids or esters in the presence of a palladium catalyst and a base like potassium carbonate.
Major Products Formed:
- Substituted benzene derivatives
- Sulfone or sulfide derivatives
- Coupled products with extended carbon chains
Scientific Research Applications
1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Bromobenzene (C6H5Br): A simpler aryl bromide used in organic synthesis.
1-Bromo-3-methoxybenzene (C7H7BrO): A methoxy-substituted derivative with different reactivity.
1-Bromo-3-(trifluoromethoxy)benzene (C7H6BrF3O): A trifluoromethoxy-substituted derivative with unique electronic properties.
Uniqueness: 1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene is unique due to the presence of the methanesulfonylcyclopropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11BrO2S |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
1-bromo-3-(1-methylsulfonylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11BrO2S/c1-14(12,13)10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
RGRWSEDUZWXSJY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)
![3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)





![4-{[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B15240394.png)
![N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)

![1-Methyl-octahydrocyclopenta[c]pyrrole](/img/structure/B15240413.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine](/img/structure/B15240419.png)
